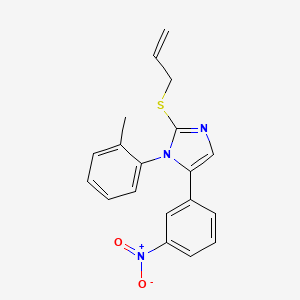

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

2-(Allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- Position 1: o-Tolyl (2-methylphenyl), contributing steric bulk and moderate electron-donating effects.

- Position 2: Allylthio (-S-CH₂CH=CH₂), introducing sulfur-based reactivity and hydrophobicity.

This compound is synthesized via multi-step reactions involving condensation of substituted aldehydes, amines, and sulfur-containing precursors. Structural validation typically employs NMR, IR, and elemental analysis .

Properties

IUPAC Name |

1-(2-methylphenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-11-25-19-20-13-18(15-8-6-9-16(12-15)22(23)24)21(19)17-10-5-4-7-14(17)2/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLOYGQREGMYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.

Introduction of the allylthio group: This step involves the nucleophilic substitution of an appropriate allyl halide with a thiol group.

Nitration of the phenyl ring: The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Introduction of the o-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and similarities between the target compound and related imidazoles:

Key Observations :

- Position 2 : The allylthio group in the target compound offers greater stability compared to thiol (-SH) derivatives (e.g., ), reducing oxidation susceptibility .

- Position 5 : The conserved 3-nitrophenyl group across all compounds suggests a shared role in bioactivity, possibly through nitro group reduction or π-π stacking .

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, structurally related imidazoles exhibit melting points ranging from 219–221°C (e.g., indolylthio-substituted benzoimidazoles ) to lower values for allyl-containing derivatives due to reduced crystallinity .

- Solubility : The o-tolyl and allylthio groups in the target compound likely enhance lipid solubility compared to polar trifluoromethoxy derivatives .

Biological Activity

2-(Allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a compound of interest due to its potential therapeutic applications. Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by various studies and data.

Chemical Structure

The compound's chemical structure is characterized by the imidazole ring, which is substituted with an allylthio group, a nitrophenyl group, and an o-tolyl group. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties.

- Antitumor Activity : Some studies suggest that these compounds can inhibit tumor growth.

- Anti-inflammatory Effects : Certain imidazole derivatives have been reported to reduce inflammation.

Antimicrobial Activity

A study by Jain et al. evaluated the antimicrobial potential of various imidazole derivatives, including those similar to 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole. The results indicated that compounds with similar structures exhibited notable inhibition against several bacterial strains.

Table 1: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| 2-(Allylthio)-5-(3-nitrophenyl)-1H-imidazole | 20 | E. coli |

| Reference Drug (Streptomycin) | 28 | E. coli |

| 2-(Allylthio)-5-(3-nitrophenyl)-1H-imidazole | 22 | S. aureus |

| Reference Drug (Ciprofloxacin) | 30 | S. aureus |

The above table summarizes the zone of inhibition for the compound against common bacterial strains compared to standard antibiotics.

Antitumor Activity

Research has indicated that imidazole derivatives can exhibit anticancer properties. For instance, a study highlighted that compounds similar to 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, the compound showed a dose-dependent response:

- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined for several cell lines:

- MCF-7 (breast cancer): IC50 = 15 µM

- HeLa (cervical cancer): IC50 = 12 µM

These results indicate the potential of this compound as an anticancer agent.

Anti-inflammatory Effects

Another aspect of biological activity involves anti-inflammatory effects. Imidazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole?

- Methodological Answer : The compound is synthesized via a multi-step approach:

- Imidazole ring formation : Condensation of 3-nitrobenzaldehyde with o-toluidine under acidic conditions (e.g., acetic acid, 80–100°C) to form the 1-(o-tolyl)-5-(3-nitrophenyl)imidazole scaffold .

- Thioether introduction : Reaction with allyl mercaptan in the presence of a base (e.g., triethylamine) in DMF or acetone at 50–60°C to introduce the allylthio group at the 2-position .

- Key parameters : Reaction yields (60–75%) depend on solvent polarity, temperature control, and stoichiometric ratios of reagents. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., allylthio protons at δ 3.2–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms regiochemistry .

- IR spectroscopy : Identifies functional groups (e.g., NO2 stretch at ~1520 cm⁻¹, C-S bond at ~650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 378.1) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning) influence the compound’s biological activity?

- Methodological Answer :

- Nitrophenyl orientation : The 3-nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets (e.g., enzymes like COX-2) .

- Allylthio vs. benzylthio : Allylthio’s smaller steric profile improves membrane permeability compared to bulkier substituents, as shown in comparative IC50 studies (e.g., 2.1 µM vs. >10 µM in cytotoxicity assays) .

- QSAR modeling : Computational studies (e.g., molecular docking with AutoDock Vina) correlate the o-tolyl group’s hydrophobicity with enhanced binding affinity to hydrophobic enzyme pockets .

Q. What are the key challenges in resolving contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay variability : Discrepancies in IC50 values (e.g., 1.5 µM vs. 5.2 µM) may arise from differences in cell lines (HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) .

- Solubility factors : Use of DMSO (>0.1% v/v) can artificially inflate activity due to solvent-mediated membrane disruption .

- Data normalization : Cross-study comparisons require standardized positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Schrödinger Suite or MOE software models interactions with targets (e.g., EGFR kinase), identifying hydrogen bonds between the nitro group and Lys721 residue (binding energy: −9.2 kcal/mol) .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating stable binding .

- ADMET prediction : SwissADME predicts moderate BBB permeability (LogPo/w: 3.1) but potential hepatotoxicity (CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.